N',N'-dibenzyl-N-(4-fluorophenyl)butanediamide
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Description
Scientific Research Applications
- Researchers have explored DBFB-based catalysts for efficient and selective transformations, contributing to the development of sustainable and greener chemical processes .
- Scientists investigate DBFB-modified carriers for targeted drug delivery, especially in cancer therapy. The compound’s ability to encapsulate hydrophobic drugs improves their bioavailability and reduces side effects .
- The compound’s benzyl groups and fluorine substitution contribute to its biological activity. Investigations focus on optimizing these features for therapeutic applications .
- Researchers study DBFB-based chelating agents to selectively remove heavy metals from contaminated water sources. The compound’s affinity for metal ions aids in efficient metal sequestration .
- Scientists explore DBFB-modified adsorbents or membranes for efficient removal of dyes, pharmaceuticals, and other organic contaminants from industrial and municipal wastewater .
- Investigations focus on DBFB-derived materials for applications such as sensors, optoelectronics, and molecular recognition. The compound’s rigid backbone and substituents play a crucial role in material design .
Advanced Catalysis
Drug Delivery
Biomedical Applications
Environmental Remediation
Wastewater Treatment
Organic Synthesis and Functional Materials
properties
IUPAC Name |
N',N'-dibenzyl-N-(4-fluorophenyl)butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O2/c25-21-11-13-22(14-12-21)26-23(28)15-16-24(29)27(17-19-7-3-1-4-8-19)18-20-9-5-2-6-10-20/h1-14H,15-18H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBOEFVVLIOGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-dibenzyl-N-(4-fluorophenyl)butanediamide |
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